N-(2-ethylhexyl)-2-methylbenzamide
Description
N-(2-Ethylhexyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl moiety linked to a branched 2-ethylhexylamine group. Benzamides with N,O-bidentate directing groups (e.g., anthraquinone or hydroxyalkyl substituents) are widely studied for their applications in metal-catalyzed C–H bond functionalization . In contrast, this compound features a monodentate N-directing group, which may influence its reactivity and utility in catalytic systems.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-10-14(5-2)12-17-16(18)15-11-8-7-9-13(15)3/h7-9,11,14H,4-6,10,12H2,1-3H3,(H,17,18) |
InChI Key |
UNPOQTFLCFVMMZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1C |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Characterization
Key techniques include:
- NMR Spectroscopy : Confirmation of the 2-methylbenzoyl (δ ~7.2–8.0 ppm for aromatic protons) and 2-ethylhexyl groups (δ ~0.8–1.6 ppm for alkyl protons) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
- GC-MS: Molecular ion peak matching the molecular weight (C₁₆H₂₅NO = 263.38 g/mol) .
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings:
Directing Group Efficacy: N,O-bidentate groups (e.g., anthraquinone or hydroxyalkyl) enable stable chelation with metals (e.g., Ru, Mn), facilitating five-membered metallacycle formation critical for C–H activation .
Solubility and Reactivity: Anthraquinone derivatives exhibit poor solubility in non-polar solvents due to their rigid aromatic structure . this compound’s branched alkyl chain enhances lipophilicity, favoring solubility in organic solvents (e.g., hexane, toluene) but limiting use in polar reaction systems.
Thermal Stability: Anthraquinone-based benzamides show high thermal stability (decomposition >250°C) due to conjugated π-systems . Alkyl-substituted benzamides (e.g., 2-ethylhexyl) may decompose at lower temperatures (~150–200°C) due to weaker intermolecular interactions.
Research Implications and Limitations
- Catalytic Applications : this compound is less suited for directing-group-assisted catalysis but may serve as a model for studying steric effects in alkylamide systems.
- Synthetic Limitations: The absence of a secondary donor atom (O or S) restricts its utility in modern C–H functionalization protocols, which prioritize bidentate ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
